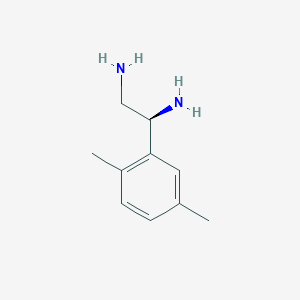
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a 2,5-dimethylphenyl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzaldehyde and ethylenediamine.
Condensation Reaction: The aldehyde group of 2,5-dimethylbenzaldehyde reacts with ethylenediamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can further modify the compound, potentially converting it into secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfo, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
Medicine
In medicine, this compound may be explored for its pharmacological properties, including its potential as a precursor for drug development targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center allows for specific binding to these targets, influencing biological pathways and eliciting desired effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.
1-(2,5-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2,5-Dimethylphenyl)ethane-1-amine: A related compound with a single amine group instead of two.
Uniqueness
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring enantioselectivity and specific molecular interactions.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m1/s1 |
Clave InChI |
IAGOZPYHBADOEH-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@@H](CN)N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


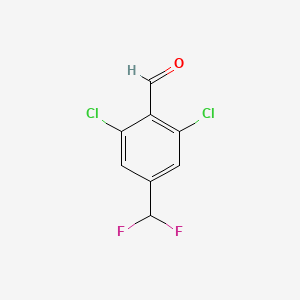
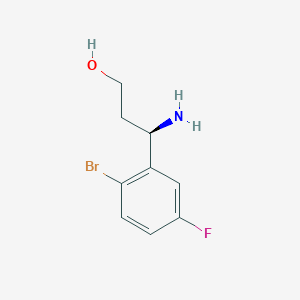
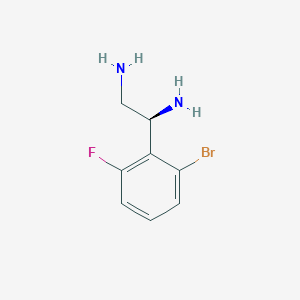
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13055981.png)
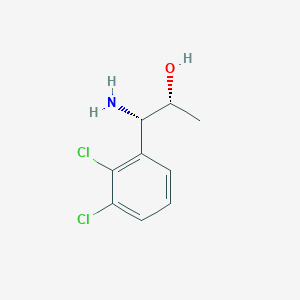
![1-Amino-1-[4-(trifluoromethyl)phenyl]acetone](/img/structure/B13055992.png)
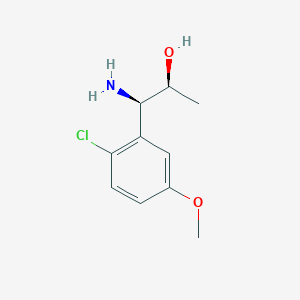
![1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride](/img/structure/B13056001.png)

![3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
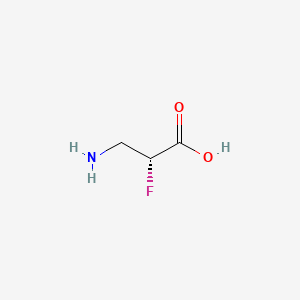
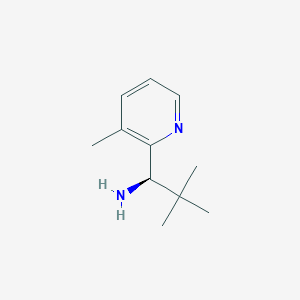
![Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13056035.png)

